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molecular formula C9H9NO2S B8298790 5-Methoxy-2-methyl-4-thiocyanato-phenol

5-Methoxy-2-methyl-4-thiocyanato-phenol

Cat. No. B8298790
M. Wt: 195.24 g/mol
InChI Key: YRXGIYXRCPNLQO-UHFFFAOYSA-N
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Patent
US06964983B2

Procedure details

The title compound was prepared in a manner analogous to compound 1B. 400 MHz 1H NMR (DMSO-d6) δ 10.0 (s, 1H), 7.35 (s, 1H), 6.73 (s, 1H), 2.3 (s, 3H), 2.04 (s, 3H); MS m/z 180 (m+1). Preparation of (2,5-Dimethyl-4-thiocyanato-phenoxy)-acetic acid methyl ester (Compound WWB)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC1C(SC#N)=CC(C)=C(O)C=1.COC(=O)C[O:18][C:19]1[CH:24]=[C:23]([CH3:25])[C:22]([S:26][C:27]#[N:28])=[CH:21][C:20]=1[CH3:29]>>[CH3:29][C:20]1[CH:21]=[C:22]([S:26][C:27]#[N:28])[C:23]([CH3:25])=[CH:24][C:19]=1[OH:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C(=CC(=C(C1)O)C)SC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(COC1=C(C=C(C(=C1)C)SC#N)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C(=C1)SC#N)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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